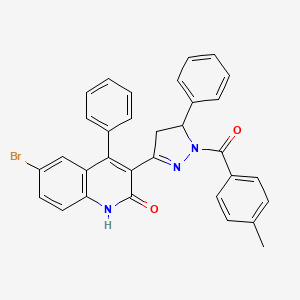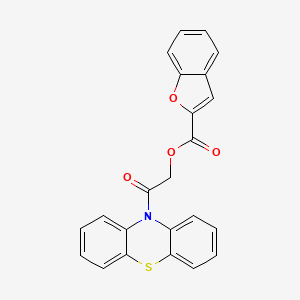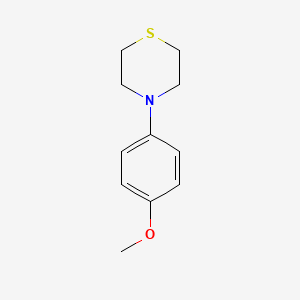![molecular formula C24H32N2O3 B11095844 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-N-octylbenzamide](/img/structure/B11095844.png)
4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-N-octylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-OCTYLBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and an octylbenzamide moiety
Preparation Methods
The synthesis of 4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-OCTYLBENZAMIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with N-octylbenzamide under specific reaction conditions. The process may include the use of a catalyst such as glacial acetic acid to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-OCTYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-OCTYLBENZAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-OCTYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-N-OCTYLBENZAMIDE can be compared with similar compounds such as:
4-{[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-5-(3-ETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL: This compound has a similar structure but includes a triazole ring, which may confer different chemical and biological properties.
(E)-1-(3,4-DIMETHOXYPHENYL)BUTADIENE: This compound shares the dimethoxyphenyl group but has a different overall structure, leading to distinct reactivity and applications.
N-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(4’-{[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-3,3’-DIMETHYL[1,1’-BIPHENYL]-4-YL)AMINE: This compound features a biphenyl structure, which may result in unique chemical behaviors.
Properties
Molecular Formula |
C24H32N2O3 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methylideneamino]-N-octylbenzamide |
InChI |
InChI=1S/C24H32N2O3/c1-4-5-6-7-8-9-16-25-24(27)20-11-13-21(14-12-20)26-18-19-10-15-22(28-2)23(17-19)29-3/h10-15,17-18H,4-9,16H2,1-3H3,(H,25,27) |
InChI Key |
DPXZAENRPQDXNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11095774.png)


![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11095795.png)

![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(Z)-(2-hydroxy-5-methylphenyl)methylidene]amino}phenol](/img/structure/B11095806.png)
![Methyl 3-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B11095815.png)
![4-fluoro-N'-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11095816.png)
![4-Nitrobenzyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B11095820.png)
![3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11095824.png)
![O-{3-[(2-fluorophenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate](/img/structure/B11095831.png)
![4-[(2-Ethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B11095839.png)
![1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(methylsulfanyl)cyclohexanol](/img/structure/B11095851.png)
